molecular formula C6H9NO2 B15247602 trans-4-Aminocyclopent-2-enecarboxylic acid

trans-4-Aminocyclopent-2-enecarboxylic acid

Cat. No.: B15247602
M. Wt: 127.14 g/mol
InChI Key: VTCHZFWYUPZZKL-RFZPGFLSSA-N
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Description

trans-4-Aminocyclopent-2-enecarboxylic acid (CAS 102579-71-5) is a cyclic amino acid derivative with the molecular formula C₆H₉NO₂ and a molecular weight of 127.06 g/mol. Its IUPAC name, (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, reflects its trans-configuration at the 1 and 4 positions of the cyclopentene ring . It is a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly for diastereomerically enriched derivatives used in antiviral and anticancer agents .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

VTCHZFWYUPZZKL-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H](C=C[C@H]1N)C(=O)O

Canonical SMILES

C1C(C=CC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

The compound trans-4-Aminocyclopent-2-enecarboxylic acid and its derivatives have applications in pharmaceutical development, biochemical research, organic synthesis, material science, and the food industry . Specifically, it is utilized as a building block in synthesizing amino acids and other biologically relevant molecules .

Pharmaceutical Development

trans-4-Aminocyclopent-2-enecarboxylic acid serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders .

Biochemical Research

This compound is used in amino acid metabolism studies, helping researchers understand biochemical pathways and potential therapeutic targets . (1R, 4S)-4-aminocyclopent-2-enecarboxylic acid has been shown to be a potent inhibitor and substrate of GABA-AT .

Organic Synthesis

trans-4-Aminocyclopent-2-enecarboxylic acid is employed in organic synthesis reactions, providing a versatile building block for creating complex molecules in the laboratory .

Material Science

This compound finds applications in developing novel materials, particularly in creating polymers with enhanced properties for industrial applications .

Food Industry

trans-4-Aminocyclopent-2-enecarboxylic acid can be explored for its potential use as a food additive or flavor enhancer, contributing to developing healthier food products .

Synthesis of E1 Activating Enzyme Inhibitors

(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid is useful in the synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol derivatives, which are E1 activating enzyme inhibitors, influencing cellular growth and proliferation in cancer biology . The synthesis involves reacting (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid with pyrimidine derivatives under basic conditions, followed by cyclization .

Future Directions and Therapeutic Potential

Mechanism of Action

The mechanism by which (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

(1R,4R)-4-(Boc-Amino)cyclopent-2-enecarboxylic Acid

Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol CAS: 151907-79-8 Key Differences:

  • The Boc (tert-butoxycarbonyl) group protects the amino group, enhancing stability during synthetic reactions.
  • Increased lipophilicity due to the Boc group improves solubility in organic solvents (e.g., dichloromethane, THF).
  • The Boc derivative is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine . Applications: Used as a protected intermediate in peptide synthesis to prevent unwanted side reactions at the amino group.

4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Molecular Formula: C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol CAS: Discontinued (CymitQuimica, Ref: 10-F644299) Key Differences:

  • The hydrochloride salt form increases water solubility but may introduce chloride ion interference in sensitive reactions.
  • Discontinued commercial availability suggests challenges in stability or handling, possibly due to hygroscopicity or decomposition under storage . Applications: Limited to niche applications where ionic forms are preferable, such as crystallization studies.

Hypothetical cis-4-Aminocyclopent-2-enecarboxylic Acid

Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.06 g/mol Key Differences:

  • Synthetic routes for the cis isomer are less explored due to the predominance of trans-isomer utility in APIs .
    Applications : Rarely studied; the trans isomer is prioritized for its stereochemical compatibility with enzymatic systems.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Key Applications
trans-4-Aminocyclopent-2-enecarboxylic acid C₆H₉NO₂ 127.06 Moderate in water Air-sensitive API intermediate
Boc-protected derivative C₁₁H₁₇NO₄ 227.26 High in organics Acid-labile Protected synthetic intermediate
Hydrochloride salt C₆H₁₀ClNO₂ 163.60 High in water Hygroscopic Discontinued

Biological Activity

Trans-4-Aminocyclopent-2-enecarboxylic acid is an organic compound with significant biological activity, characterized by its unique cyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 127.14 g/mol. The compound features a cyclopentene ring with an amino group at the 4-position and a carboxylic acid group at the 1-position, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can influence various physiological processes, suggesting potential therapeutic applications .

Interaction with Biological Targets
Preliminary studies have shown that this compound can bind to certain enzymes or receptors, modulating their activity. Such interactions could elucidate its role in metabolic processes or lead to new therapeutic strategies targeting enzyme inhibition or modulation.

Applications in Research and Industry

This compound is utilized across several domains:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs for neurological disorders .
  • Biochemical Research : The compound aids in studying amino acid metabolism, helping to identify potential therapeutic targets .
  • Organic Synthesis : It is employed as a versatile building block for creating complex molecules in laboratory settings .

Case Studies

  • Neurological Research
    In studies focusing on GABA(A) receptors, this compound has been investigated for its potential as a GABA(A) receptor ligand. This receptor system is implicated in various neurological and psychiatric diseases, making such compounds of interest for drug development .
  • Metabolic Pathway Studies
    Research involving the compound has revealed its effects on locomotor activity in animal models, indicating its influence on neurotransmitter levels and metabolic pathways . Such findings highlight the compound's potential role in regulating physiological functions.

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside structurally similar compounds:

Compound NameStructure DescriptionUnique Features
4-Aminocyclohexene-1-carboxylic acidLarger cyclohexene ringDifferent ring size affecting reactivity
Cis-4-Aminocyclopent-2-enecarboxylic acidGeometric isomerDifferent spatial arrangement
3-Aminocyclobutene-1-carboxylic acidSmaller cyclobutene ringSmaller size impacts reactivity
5-Aminocyclopentene-1-carboxylic acidAltered amino group positionChanges in reactivity due to position

This compound is distinct due to its specific stereochemistry and functional groups, which provide unique reactivity profiles compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for trans-4-Aminocyclopent-2-enecarboxylic acid, and how do they address stereochemical control?

The synthesis typically involves ring-closing metathesis or cyclization strategies to achieve the strained cyclopentene ring. A common method employs Boc-protected intermediates to preserve the stereochemical integrity of the amino and carboxylic acid groups during synthesis. For example, the Boc-protected precursor (CAS 151907-80-1) is synthesized with >98% enantiomeric purity, followed by acidic deprotection to yield the final compound . Key challenges include minimizing racemization during deprotection and ensuring regioselectivity in ring formation.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • X-ray crystallography : Using programs like SHELXL for refinement (e.g., to resolve bond angles and confirm the trans-configuration) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., verifying the absence of undesired diastereomers via coupling constants in the cyclopentene ring) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (127.06 g/mol) and detect impurities .

Q. How does the compound act as a conformationally restricted GABA analogue in neurological studies?

The rigid cyclopentene ring mimics the folded conformation of GABA, enabling selective interaction with GABA receptors while resisting metabolic degradation. Researchers use electrophysiological assays (e.g., patch-clamp recordings) to compare its efficacy with flexible GABA analogues. Dose-response curves and molecular docking simulations further validate its binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from enantiomeric impurities or solvent-dependent conformational changes. Recommended steps:

  • Chiral HPLC : Verify enantiopurity (e.g., using a Chiralpak column) to exclude contributions from the cis-isomer .
  • Solvent screening : Test activity in polar vs. non-polar solvents to assess conformational stability .
  • Crystallographic analysis : Compare solid-state (via SHELXL-refined structures) and solution-state (NMR) conformations .

Q. What strategies optimize crystallization of this compound for structural studies?

  • Hydrogen-bond-directed crystallization : Utilize graph set analysis (e.g., Etter’s rules) to predict packing motifs. The carboxylic acid and amino groups often form R₂²(8) motifs, stabilizing the lattice .
  • Co-crystallization : Add co-formers like adamantane-carboxylic acid to modify solubility and induce specific interactions .
  • Temperature gradients : Slow cooling from saturated DMSO/water solutions yields diffraction-quality crystals .

Q. How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

  • DFT calculations : Predict the energy barriers for ring puckering and tautomerization to identify stable derivatives .
  • MD simulations : Model receptor-ligand dynamics (e.g., GABA-A receptor binding pockets) to guide functional group substitutions .
  • ADMET prediction : Use tools like SwissADME to optimize logP and bioavailability while retaining activity .

Methodological Notes

  • Data presentation : Follow EASE guidelines for reproducibility—include raw crystallographic data (e.g., CIF files), NMR spectra with integration values, and statistical validation of biological assays .
  • Ethical compliance : Adhere to ECHA and FDA guidelines for non-clinical use; explicitly state that the compound is for research only .

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